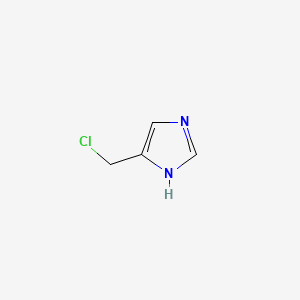

4-(Chloromethyl)-1h-imidazole

描述

Significance of Imidazole (B134444) Scaffolds in Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comajrconline.orgajrconline.orgnih.gov This designation stems from its widespread presence in biologically crucial molecules and its ability to interact with a diverse range of biological targets. irjet.netresearchgate.net The imidazole moiety is a core component of the essential amino acid histidine, which plays a pivotal role in the catalytic function of many enzymes. ajrconline.orgmdpi.com It is also integral to the structure of purines, such as guanine (B1146940) and adenosine (B11128), which are fundamental components of nucleic acids like DNA and RNA. irjet.netmdpi.com

The unique electronic properties of the imidazole ring, including its capacity for hydrogen bonding and its amphoteric nature (acting as both a weak acid and a weak base), allow it to bind effectively to various enzymes and receptors. ajrconline.org This versatility has led to the incorporation of the imidazole scaffold into a vast array of pharmaceutical agents with activities spanning antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral applications. ajrconline.orgajrconline.orgmdpi.com Beyond medicine, imidazole derivatives are also crucial in materials science, where they are used as building blocks for ionic liquids, catalysts, and specialized polymers. lifechemicals.com

Role of 4-(Chloromethyl)-1H-Imidazole as a Key Synthetic Intermediate

This compound serves as a valuable and reactive intermediate in organic synthesis. Its utility is primarily derived from the chloromethyl group (-CH₂Cl) attached to the imidazole ring. This group acts as a potent electrophile, making the carbon atom susceptible to nucleophilic substitution reactions. This reactivity allows chemists to readily introduce the imidazole scaffold onto other molecules, thereby creating more complex structures with potentially new or enhanced functions.

The compound is a key starting material for creating a variety of functionalized molecules. For instance, it is used in the synthesis of more complex, potentially bioactive nitroimidazole derivatives. nih.govresearchgate.net In these reactions, the chloromethyl group is displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond, extending the molecular framework. nih.gov This strategy is attractive for constructing pharmacologically interesting compounds, as the 5-nitroimidazole moiety is a well-known feature in anti-infectious agents. nih.gov

The reactivity of the chloromethyl group also extends to polymer science. Researchers have utilized chloromethylated imidazoles for grafting onto polymer backbones, thereby creating functional polymers with specific properties, such as the ability to act as catalysts or ion-exchange resins. researchgate.net

Table 1: Synthetic Applications of this compound Derivatives

| Target Compound/Class | Reaction Type | Field of Application | Research Focus |

| Enantiopure Amides containing 5-Nitroimidazole | Nucleophilic Substitution | Medicinal Chemistry | Synthesis of potentially bioactive compounds with anti-infectious activity. nih.govresearchgate.net |

| Substituted Styryl-5-nitro-1H-imidazoles | Stille Cross-Coupling / Nucleophilic Substitution | Medicinal Chemistry | Exploration of reactivity toward various electrophiles to create new substituted imidazoles. researchgate.netresearchgate.net |

| Functionalized Polymers | Grafting / Nucleophilic Substitution | Materials Science | Preparation of hyper-crosslinked polymers and immobilized ionic liquid catalysts. researchgate.net |

| Tricyclic Imidazole Derivatives | Radical Cascade Addition/Cyclization | Organic Synthesis | Development of methods to synthesize complex, fused heterocyclic systems. acs.org |

Historical Perspective on Imidazole Chloromethylation Research

The functionalization of the imidazole ring has been a subject of chemical research for over a century, following the first synthesis of imidazole itself by Heinrich Debus in 1858. ijsrtjournal.com The introduction of a chloromethyl group is a specific type of functionalization known as chloromethylation, a class of reaction widely used for aromatic compounds. google.com

Historically, the direct chloromethylation of imidazoles has been achieved using reagents like formaldehyde (B43269) and hydrogen chloride. These methods, while effective, often present challenges in controlling the position of the substitution (regioselectivity) and can require harsh acidic conditions.

A significant advancement in the synthesis of functionalized heterocycles, including imidazoles, was the development and application of the Vilsmeier-Haack reaction. thieme-connect.commdpi.com While primarily known as a formylation reaction (adding a -CHO group), the Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), can also be used to introduce chloro- and chloro-formyl groups onto heterocyclic rings. thieme-connect.comasianpubs.orgscribd.com Research has shown that N-substituted acetamides can react with the Vilsmeier reagent to yield 4-chloro-1H-imidazole-5-carbaldehydes, demonstrating a key historical route to chlorinated imidazole derivatives. researchgate.net These early synthetic strategies paved the way for the development of more refined and selective methods for producing specific isomers like this compound for use in modern academic and industrial research.

Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGYTFXTHWTYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276912 | |

| Record name | 4-(chloromethyl)-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23785-22-0 | |

| Record name | 5-(Chloromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23785-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23785-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(chloromethyl)-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23785-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloromethyl 1h Imidazole and Its Derivatives

Regioselective Synthesis Strategies

Achieving regioselectivity is a critical challenge in the functionalization of the imidazole (B134444) ring. The strategies outlined below provide pathways to selectively introduce a chloromethyl group at the C4 position.

Direct chloromethylation involves the introduction of a -CH₂Cl group onto the imidazole ring in a single step. This method is analogous to the Blanc chloromethylation of aromatic rings. wikipedia.org

A primary method for the synthesis of chloromethylated imidazoles is the reaction of an imidazole derivative with formaldehyde (B43269) in the presence of an excess of hydrogen chloride. google.comgoogle.com This reaction is typically performed in a strongly acidic aqueous medium. For instance, 4-methyl-5-chloromethyl-imidazole hydrochloride can be prepared on an industrial scale by reacting 4-methylimidazole (B133652) with formaldehyde and an excess of hydrogen chloride. google.comgoogle.com The reaction proceeds via an electrophilic substitution mechanism where the protonated formaldehyde acts as the electrophile, attacking the electron-rich imidazole ring. wikipedia.org The high selectivity for substitution at the 5-position (adjacent to the methyl group) in 4-methylimidazole is noteworthy, as the imidazole ring is generally deactivated by protonation in a strongly acidic medium. google.com

The reaction can be represented as: 4-Methylimidazole + Formaldehyde + HCl → 4-Methyl-5-chloromethyl-imidazole hydrochloride

Formaldehyde can be supplied in various forms, including aqueous solutions (formalin), gaseous formaldehyde, or solid oligomers like paraformaldehyde or 1,3,5-trioxane. google.com

The yield and purity of the chloromethylated product are highly dependent on the reaction conditions. Key parameters for optimization include temperature, pressure, molar ratios of reactants, and the concentration of hydrochloric acid.

Temperature and Pressure: The reaction can be carried out over a wide temperature range, from 25°C to 160°C. google.com Performing the reaction under pressure in a closed system, such as an autoclave, can be advantageous. Additional hydrogen chloride gas can be introduced to increase the pressure up to 10 atmospheres, which facilitates the reaction. google.com

Reactant Concentration: The starting imidazole is typically dissolved in concentrated aqueous hydrochloric acid to form a 10-25% strength by weight solution. google.comgoogle.com The molar ratio of the imidazole to formaldehyde is generally maintained between 1:1 and 1:1.5. google.com

Catalyst and Medium: The reaction is carried out in a system containing both aqueous concentrated hydrochloric acid and hydrogen chloride gas to ensure a sufficient excess of HCl, which acts as both a reactant and a catalyst. google.com While other Lewis acid catalysts like zinc chloride are common in Blanc reactions, the use of a strong HCl medium is often sufficient for imidazoles. wikipedia.org

The table below summarizes typical reaction conditions for the direct chloromethylation of 4-methylimidazole.

| Parameter | Condition | Outcome/Note | Source |

| Starting Material | 4-Methylimidazole | --- | google.com |

| Reagents | Formaldehyde, Hydrochloric Acid, HCl gas | Formaldehyde can be aqueous or an oligomer. | google.comgoogle.com |

| Temperature | 25°C to 160°C | Higher temperatures can increase reaction rate. | google.com |

| Pressure | Atmospheric or up to 10 atm | Increased pressure with HCl gas can be beneficial. | google.com |

| Molar Ratio | 4-methylimidazole:formaldehyde = 1:1 to 1:1.5 | An excess of formaldehyde is avoided to minimize side products. | google.com |

| Solvent/Medium | 10-25% (w/w) solution in conc. HCl | Ensures a strongly acidic environment. | google.com |

An alternative regioselective strategy involves the synthesis of a hydroxymethyl imidazole precursor, followed by the conversion of the hydroxyl group to a chloride. This two-step process offers a different route to the target compound, often with high regiochemical control.

The key intermediate for this route is 4-(hydroxymethyl)imidazole or its derivatives. nih.govsigmaaldrich.com The synthesis of these precursors can be achieved through various methods, such as the reduction of corresponding imidazole carboxylic acid esters. google.com For example, 4-methyl-5-hydroxymethyl-imidazole has been prepared by the reduction of 4-methyl-imidazole-5-carboxylic acid esters. google.com

Once the hydroxymethyl imidazole is obtained, it serves as the direct precursor for the chlorination step. This intermediate is a stable, often solid compound that can be purified before conversion. sigmaaldrich.com The synthesis of 1H-imidazole-1-methanol has also been reported as a first step towards obtaining 1-(chloromethyl)-1H-imidazole, demonstrating the viability of this precursor-based approach. wisconsin.edu

The conversion of the primary alcohol group in 4-(hydroxymethyl)imidazole to a chloromethyl group is a standard chemical transformation. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this purpose. researchgate.net The reaction typically proceeds readily, converting the alcohol to the corresponding alkyl chloride with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which helps to drive the reaction to completion.

The general reaction is: R-CH₂OH + SOCl₂ → R-CH₂Cl + SO₂ + HCl

Where R is the 4-(1H-imidazolyl) group.

Other halogenating agents can also be employed for this conversion. The choice of reagent can depend on the specific substrate, desired reaction conditions, and scale of the synthesis. The table below provides a comparative overview of potential halogenating agents for the conversion of alcohols to chlorides.

| Halogenating Agent | Formula | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride | SOCl₂ | Often used neat or in an inert solvent (e.g., DCM, Toluene). Can be used with a base like pyridine (B92270). | SO₂, HCl (gaseous) | Highly effective; gaseous byproducts simplify purification. researchgate.net |

| Phosphorus Pentachloride | PCl₅ | Inert solvent | POCl₃, HCl | A strong chlorinating agent. |

| Phosphorus Trichloride | PCl₃ | Inert solvent | H₃PO₃ | Generally used for converting primary and secondary alcohols. |

| Concentrated HCl | HCl | Requires activation of the alcohol, often with a Lewis acid like ZnCl₂ (Lucas Reagent). | H₂O | Reversible reaction; less effective for simple primary alcohols without activation. |

The use of thionyl chloride is often preferred due to the clean nature of the reaction and the ease of removing the volatile byproducts. researchgate.net This makes the chlorodehydroxymethylation route a robust and reliable method for preparing 4-(chloromethyl)-1H-imidazole and its derivatives with high purity.

Vilsmeier-Haack Reaction in Chlorinated Imidazole Synthesis

The Vilsmeier-Haack reaction is a versatile and powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. google.com The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgrsc.org This electrophilic reagent can then attack the heterocyclic ring, leading to formylation.

In the context of imidazole synthesis, the Vilsmeier-Haack reaction is particularly useful for introducing formyl (-CHO) groups, which can serve as versatile handles for further functionalization. Moreover, under certain conditions, the reaction can also effect chlorination of the imidazole ring, providing a direct route to chlorinated imidazole carbaldehydes. primescholars.com For instance, the reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent has been shown to yield 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes. Current time information in Fresno County, US. This demonstrates the dual capability of the reagent to facilitate both cyclization to form the imidazole ring and subsequent chlorination.

The general mechanism involves the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic substitution onto the imidazole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. sciencemadness.org The reaction conditions, such as temperature and stoichiometry of the Vilsmeier reagent, can be tuned to favor either formylation or a combination of formylation and chlorination. While direct synthesis of this compound via this method is not prominently documented, the synthesis of precursors like 4-chloro-1H-imidazole-5-carbaldehyde provides a strategic entry point. Current time information in Fresno County, US. The resulting formyl group can be reduced to a hydroxymethyl group, which can then be converted to the target chloromethyl group through standard chlorinating agents.

Metal-Catalyzed Coupling Reactions for Chloromethyl Imidazole Architectures

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com For building complex molecular architectures based on the this compound scaffold, reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are of significant importance. These reactions typically involve a palladium catalyst and are used to couple an organic halide with a variety of coupling partners. chemicalbook.comalfa-chemistry.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.net An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives under mild conditions. researchgate.net This methodology is highly relevant for creating derivatives where an aryl or vinyl group is attached to the imidazole ring, which could then be subjected to chloromethylation at the C4 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. google.comrsc.org This reaction is particularly useful for introducing alkynyl moieties onto the imidazole core, which are valuable synthons for further transformations in drug discovery and materials science. rsc.org The regioselectivity of the coupling can often be controlled by the choice of catalyst and ligands, which is crucial when working with multi-substituted haloimidazoles. chemtek.co.in

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. sigmaaldrich.com This palladium-catalyzed process allows for the vinylation of the imidazole ring, providing access to stilbene-like structures and other complex olefinic derivatives. helgroup.com The reaction is known for its tolerance of a wide range of functional groups, making it suitable for late-stage functionalization of complex imidazole-containing molecules. sigmaaldrich.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. Current time information in Fresno County, US.google.com The development of specialized phosphine (B1218219) ligands, such as XPhos, has greatly expanded the scope of this reaction. wikipedia.orgsciencemadness.org This method can be employed to introduce a diverse range of primary and secondary amines onto a haloimidazole core, leading to the creation of novel derivatives with potential biological activity.

The table below summarizes these key metal-catalyzed coupling reactions and their application in constructing chloromethyl imidazole architectures.

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Application in Imidazole Synthesis |

| Suzuki-Miyaura Coupling | Palladium complex, Base | Organoboron compound + Organic halide | C-C (sp²-sp²) | Arylation or vinylation of the imidazole ring. |

| Sonogashira Coupling | Palladium complex, Copper (I) salt, Base | Terminal alkyne + Organic halide | C-C (sp-sp²) | Alkynylation of the imidazole ring. |

| Heck Reaction | Palladium complex, Base | Alkene + Organic halide | C-C (sp²-sp²) | Vinylation of the imidazole ring. |

| Buchwald-Hartwig Amination | Palladium complex, Bulky phosphine ligand, Base | Amine + Organic halide | C-N | Amination of the imidazole ring. |

Protection and Deprotection Strategies in Synthesis

In the multi-step synthesis of complex molecules like derivatives of this compound, the use of protecting groups is often essential. drugdiscoverytrends.com The imidazole ring contains a secondary amine (N-H) that is nucleophilic and acidic, which can interfere with various reaction conditions. Protecting the imidazole nitrogen prevents unwanted side reactions and can also influence the regioselectivity of subsequent transformations. researchgate.net The choice of a suitable protecting group depends on its stability under the planned reaction conditions and the ease of its removal without affecting other functional groups in the molecule. drugdiscoverytrends.com

Several protecting groups have been developed and are commonly used for the imidazole nitrogen. The selection of an appropriate group is critical for the success of the synthetic route.

Trityl (Tr): The triphenylmethyl group is a bulky and acid-labile protecting group. rsc.org It is typically introduced using trityl chloride in the presence of a base. The steric bulk of the trityl group can direct metallation to the C2 position of the imidazole ring. Deprotection is readily achieved under mild acidic conditions, for instance, with formic or acetic acid, which generates the stable trityl cation. google.comrsc.org

(2-Trimethylsilyl)ethoxymethyl (SEM): The SEM group is a robust protecting group that is stable to a wide range of reaction conditions, including strong bases and organometallic reagents. Current time information in Fresno County, US.jk-sci.com It is introduced using SEM-Cl. Deprotection can be accomplished under two main sets of conditions: treatment with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or by using strong acids. Current time information in Fresno County, US.youtube.com However, removal of the SEM group can sometimes be challenging and require harsh conditions. msesupplies.com

Tosyl (Ts): The p-toluenesulfonyl group is a common protecting group for amines and imidazoles, introduced using tosyl chloride. jchemrev.com It is an electron-withdrawing group that deactivates the imidazole ring towards electrophilic attack but acidifies the N-H proton, facilitating deprotonation. Deprotection of N-tosyl imidazoles can be achieved under various conditions, including basic hydrolysis (e.g., using cesium carbonate) or with reducing agents like sodium naphthalenide. chemicalbook.commarketgrowthreports.com

tert-Butoxycarbonyl (Boc): While commonly used for amines, the Boc group can also protect the imidazole nitrogen. It is generally considered acid-labile. A notable method for the selective deprotection of N-Boc on imidazoles involves the use of sodium borohydride (B1222165) in ethanol, which offers orthogonality to other protecting groups that are sensitive to acid or hydrogenation. chemtek.co.in

The following table provides a comparative overview of these common protecting groups for imidazole synthesis.

| Protecting Group | Abbreviation | Typical Protection Reagent | Key Stability Features | Common Deprotection Conditions |

| Trityl | Tr | Trityl chloride (Tr-Cl) | Stable to base, reducing agents, catalytic hydrogenation | Mild acid (e.g., Acetic acid, Formic acid, TFA) rsc.orgprimescholars.com |

| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Chloride (SEM-Cl) | Stable to strong bases, organometallics, mild acids | Fluoride sources (e.g., TBAF) or strong acids (e.g., HCl) Current time information in Fresno County, US.youtube.com |

| Tosyl | Ts | Tosyl chloride (Ts-Cl) | Stable to acidic conditions, some oxidizing agents | Strong base (e.g., Cs₂CO₃, NaOH), reducing agents chemicalbook.commarketresearchfuture.com |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Stable to base, catalytic hydrogenation | Strong acid (e.g., TFA), NaBH₄ in EtOH chemtek.co.in |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. primescholars.com By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. sigmaaldrich.comeurekaselect.com This rapid and efficient heating is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to a rapid increase in temperature. primescholars.comjchemrev.com The benefits of MAOS are particularly evident in the synthesis of heterocyclic compounds like imidazoles, where it can lead to higher yields, improved product purity, and cleaner reaction profiles. Current time information in Fresno County, US.google.com

The application of microwave technology can optimize several key steps in the synthesis of this compound and its derivatives:

Formation of the Imidazole Ring: Multi-component reactions for the synthesis of substituted imidazoles are well-suited for microwave assistance. For example, the one-pot synthesis of aryl imidazoles from amines, aldehydes, ammonium (B1175870) acetate, and benzil (B1666583) has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times dropping from hours to minutes and yields increasing substantially. Current time information in Fresno County, US.marketresearchfuture.com

Vilsmeier-Haack Reaction: The formylation of heterocyclic compounds using the Vilsmeier-Haack reagent can also be accelerated using microwaves. Studies on pyrazoles, which are structurally related to imidazoles, have demonstrated that microwave-assisted Vilsmeier-Haack reactions can reduce reaction times to as little as 5-15 minutes, compared to several hours under conventional conditions. rsc.orgmsesupplies.com This suggests that the synthesis of imidazole-carbaldehyde precursors could be similarly optimized.

Palladium-Catalyzed Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently optimized using microwave heating. chemicalbook.com The synthesis of 4-aryl-5-nitro-1H-imidazoles via microwave-assisted Suzuki coupling has been reported with high yields and reaction times of only a few minutes. oakwoodchemical.com The ability of microwave energy to efficiently heat the metallic catalyst particles can enhance the reaction rate. sigmaaldrich.com

The table below compares conventional and microwave-assisted methods for reactions relevant to imidazole synthesis, illustrating the typical improvements achieved.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Aryl Imidazole Synthesis | 10-12 hours | 12-16 minutes | Significant increase | Current time information in Fresno County, US. |

| Pyrazole Formylation (Vilsmeier-Haack) | 1-7 hours | 5-15 minutes | Higher yields, easier work-up | rsc.org |

| Suzuki Coupling (Nitroimidazole) | Not specified | 2-10 minutes | High yields (Avg. 83%) | oakwoodchemical.com |

| Imidazole formation from epoxide | Not specified | 1 minute | Good yields (49-53%) | mdpi.com |

The adoption of MAOS not only accelerates the discovery and development process but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. jk-sci.commarketresearchfuture.com

Industrial-Scale Synthesis Considerations

The transition of a synthetic route from a laboratory setting to industrial-scale production presents a distinct set of challenges that go beyond mere reaction optimization. primescholars.comchemtek.co.in For the manufacturing of this compound, considerations of process safety, cost-effectiveness, regulatory compliance, and environmental impact are paramount.

Process Safety and Hazard Management: A primary concern in the industrial synthesis of this compound is the chloromethylation step itself. Chloromethylation reactions, such as the Blanc reaction which uses formaldehyde and hydrogen chloride, are known to produce bis(chloromethyl) ether (BCME) as a byproduct. wikipedia.org BCME is a potent carcinogen, and its formation, even in trace amounts, requires stringent safety protocols and engineering controls to prevent exposure. wikipedia.orgjk-sci.com Industrial processes must incorporate methods for the quenching or destruction of any potential BCME formed. sciencemadness.org Furthermore, many synthetic reactions are exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. helgroup.com Therefore, a thorough understanding of the reaction thermodynamics, typically obtained through reaction calorimetry, is essential for designing safe and controllable large-scale processes. helgroup.com

Cost and Efficiency: The economic viability of an industrial process depends on factors such as the cost of raw materials, energy consumption, and process efficiency. For imidazole synthesis, routes that utilize inexpensive and readily available starting materials are preferred. Patents for the industrial preparation of the related compound 4-methyl-5-chloromethyl-imidazole hydrochloride describe a direct chloromethylation of 4-methylimidazole with formaldehyde and HCl. google.comgoogle.com This one-step process is highlighted as being simpler and more economical for industrial application compared to multi-step laboratory syntheses. google.com The use of catalytic processes over stoichiometric reagents is also a key strategy to improve efficiency and reduce waste on a large scale. chemtek.co.in

Scalability and Equipment: Reactions that work well in laboratory glassware may not translate directly to large stainless steel or glass-lined reactors. primescholars.com Issues such as mixing efficiency, heat transfer, and mass transfer become critical at scale. For particularly hazardous or difficult-to-control reactions, modern approaches like continuous flow chemistry are being increasingly adopted. researchgate.net Continuous plug flow reactors (PFRs) offer superior heat and mass transfer, enhanced safety by minimizing the volume of reactive material at any given time, and can enable chemistry that is difficult to perform in traditional batch reactors. researchgate.net This technology has been successfully applied to the scale-up of challenging imidazole cyclization reactions. researchgate.net

Purification and Quality Control: On an industrial scale, purification methods must be robust, scalable, and cost-effective. While laboratory-scale purification often relies on chromatography, this is generally not feasible for large-scale production. Industrial purification typically involves techniques such as crystallization, distillation, and extraction. The final product, often supplied as the hydrochloride salt for improved stability and handling, must meet strict purity specifications for its intended use, particularly in pharmaceutical applications. chemicalbook.comsigmaaldrich.com

The following table summarizes the key considerations for the industrial-scale synthesis of this compound.

| Consideration | Key Challenges | Mitigation Strategies and Industrial Practices |

| Process Safety | - Formation of carcinogenic byproducts (e.g., BCME). wikipedia.org- Management of reaction exotherms. helgroup.com | - Implement stringent engineering controls and scrubbing systems.- Conduct thorough hazard analysis (e.g., calorimetry).- Utilize continuous flow reactors for better control. researchgate.net |

| Cost-Effectiveness | - High cost of raw materials and reagents.- Energy-intensive processes.- Low overall yield and high waste generation. | - Select synthetic routes using inexpensive, bulk starting materials. google.com- Optimize reactions to use catalytic instead of stoichiometric reagents. chemtek.co.in- Improve energy efficiency through process optimization. |

| Scalability | - Poor heat and mass transfer in large reactors.- Difficulty in maintaining consistent reaction conditions.- Unpredictable changes in reaction kinetics. drugdiscoverytrends.com | - Design processes with robust mixing and heat exchange systems.- Employ process analytical technology (PAT) for real-time monitoring.- Consider continuous manufacturing over batch processing. researchgate.net |

| Purification & Quality | - Inefficiency of chromatographic purification at scale.- Achieving consistent product quality and purity.- Managing polymorphism and particle size. drugdiscoverytrends.com | - Develop scalable purification methods like crystallization and distillation.- Implement rigorous quality control and analytical testing.- Control crystallization conditions to ensure desired physical form. |

Reactivity and Mechanistic Investigations of 4 Chloromethyl 1h Imidazole

Oxidation and Reduction Pathways

The reactivity of 4-(chloromethyl)-1H-imidazole is largely dictated by the chloromethyl group, which can undergo both oxidation and reduction, and the stability of the imidazole (B134444) ring.

Oxidation Pathways

The chloromethyl group is susceptible to oxidation to form carbonyl compounds. A primary method for this transformation on alkyl halides is the Kornblum oxidation. wikipedia.org This reaction typically involves treating the alkyl halide with dimethyl sulfoxide (B87167) (DMSO), which acts as the oxidant. The process forms an alkoxysulfonium salt intermediate, which, upon treatment with a mild base like triethylamine, eliminates to yield the corresponding aldehyde. wikipedia.org For this compound, this pathway would lead to the formation of 1H-imidazole-4-carbaldehyde. While initially limited to activated halides, the scope of the Kornblum oxidation has been expanded to include a wider range of substrates. wikipedia.org

Further oxidation of the resulting 1H-imidazole-4-carbaldehyde to 1H-imidazole-4-carboxylic acid is also a feasible pathway. The synthesis of 1H-imidazole-4-carbaldehyde from 4-(hydroxymethyl)imidazole using manganese dioxide as the oxidant has been documented, demonstrating that the imidazole ring is stable under these oxidative conditions. guidechem.com This suggests that subsequent oxidation of the aldehyde to a carboxylic acid can be achieved without disrupting the heterocyclic core.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Dimethyl sulfoxide (DMSO) 2. Triethylamine (Et₃N) | 1H-Imidazole-4-carbaldehyde | Kornblum Oxidation wikipedia.org |

| 1H-Imidazole-4-carbaldehyde | e.g., KMnO₄ or MnO₂ | 1H-Imidazole-4-carboxylic acid | Aldehyde Oxidation guidechem.com |

Reduction Pathways

The chloromethyl group can be readily reduced, primarily through catalytic hydrogenolysis or with hydride reducing agents. Catalytic hydrogenolysis, typically employing hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C), is a standard method for the dehalogenation of benzylic and related halides. This reaction would convert this compound into 4-methyl-1H-imidazole.

Alternatively, strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing alkyl halides to the corresponding alkanes. quora.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce alkyl halides but can reduce more reactive substrates like aldehydes and ketones. quora.comlibretexts.org Therefore, LiAlH₄ would be expected to reduce this compound to 4-methyl-1H-imidazole.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C | 4-Methyl-1H-imidazole | Catalytic Hydrogenolysis |

| This compound | Lithium aluminum hydride (LiAlH₄) | 4-Methyl-1H-imidazole | Hydride Reduction quora.comchemistrysteps.com |

Computational Chemistry Approaches to Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not widely documented, computational chemistry provides powerful tools for such investigations. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely applied to elucidate the reactivity of related heterocyclic compounds. nih.govmdpi.com

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. sumitomo-chem.co.jp It is particularly effective for elucidating reaction mechanisms by calculating the geometries and energies of reactants, products, and, most importantly, transition states. sumitomo-chem.co.jpresearchgate.net

For this compound, a key reaction is nucleophilic substitution at the chloromethyl carbon. A DFT study of such a reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures for the reactants (e.g., this compound and a nucleophile), the transition state, and the products.

Energy Calculations: Determining the potential energy surface of the reaction, including the activation energy (the energy difference between the reactants and the transition state). The activation Gibbs free energy (ΔG*) is a crucial parameter for predicting reaction rates. sumitomo-chem.co.jp

Vibrational Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on related systems, such as nucleophilic aromatic substitution (SNAr) reactions involving azole nucleophiles, have demonstrated the power of DFT to predict whether a reaction is stepwise or concerted and to analyze the structure of the transition state. nih.gov Similar approaches could be applied to model the displacement of the chloride in this compound by various nucleophiles.

| Parameter | Description | Example Application |

|---|---|---|

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | Comparing the reactivity towards different nucleophiles. |

| Transition State Geometry | The bond lengths and angles of the molecule at the peak of the energy barrier. | Determining the degree of bond formation and bond breaking in the transition state. |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | Assessing the thermodynamic favorability of the reaction. |

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While DFT is excellent for studying the details of a single reaction step, MD simulations are invaluable for understanding how the broader environment, particularly the solvent, affects reactivity. mdpi.com

For this compound, MD simulations could be used to:

Analyze Solvation Effects: Model how solvent molecules (e.g., water, ethanol) arrange around the reactant and how this solvation shell influences the approach of a nucleophile and the stability of the transition state.

Explore Conformational Landscapes: Determine the preferred shapes and orientations of the molecule in solution, which can impact its reactivity.

Predict Binding Affinities: In a biological context, MD simulations are used to assess the stability of a ligand bound to a protein receptor by calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.com

Although direct MD studies on the reactivity of this compound were not found, the technique is widely applied to various imidazole derivatives to predict their behavior in complex systems. mdpi.comajchem-a.com Such simulations provide a dynamic picture that complements the static, gas-phase view often provided by DFT, leading to a more complete understanding of chemical reactivity in realistic conditions.

Advanced Applications in Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Systems

The unique structure of 4-(Chloromethyl)-1H-imidazole makes it an ideal starting material for the elaboration of more complex heterocyclic frameworks. The presence of both a nucleophilic imidazole (B134444) ring and an electrophilic chloromethyl side chain enables a variety of synthetic transformations.

This compound is a valuable precursor for the synthesis of various substituted imidazoles. The chloromethyl group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the 4-position of the imidazole ring. For instance, reaction with amines, thiols, or alkoxides can yield 4-(aminomethyl)-, 4-(thiomethyl)-, and 4-(alkoxymethyl)-1H-imidazoles, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Furthermore, while direct synthesis of benzimidazoles from this compound is less common, the principles of benzimidazole (B57391) synthesis can be applied by utilizing related starting materials. For example, the synthesis of substituted 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles has been achieved through reactions of 2-(chloromethyl)-1H-benzimidazole with various nucleophiles like dithiocarbamates, phenol (B47542) derivatives, and primary aromatic and heterocyclic amines. diva-portal.orguou.ac.in This highlights the synthetic utility of the chloromethyl-heterocycle motif in building fused ring systems. The general reactivity of the chloromethyl group in these systems provides a template for potential synthetic routes starting from this compound to access a variety of substituted imidazole and potentially benzimidazole derivatives.

| Starting Material | Reagent | Product | Reference |

| 2-(Chloromethyl)-1H-benzimidazole | Dithiocarbamate | 2-Thiomethylbenzimidazole | diva-portal.org |

| 2-(Chloromethyl)-1H-benzimidazole | Phenol derivatives | 2-Phenoxymethylbenzimidazole | diva-portal.org |

| 2-(Chloromethyl)-1H-benzimidazole | Primary aromatic amines | 2-Aminomethylbenzimidazole | diva-portal.orguou.ac.in |

The construction of fused heterocyclic systems is a significant area of organic synthesis, and this compound can serve as a key precursor for such structures. While the direct synthesis of imidazo[2,1-c] diva-portal.orguou.ac.intandfonline.comtriazol-3-ylidenes from this compound is not extensively documented, related syntheses of imidazo[2,1-c] diva-portal.orguou.ac.intandfonline.comtriazole derivatives have been reported. nih.gov A plausible synthetic route would involve the initial reaction of this compound with a suitable 1,2,4-triazole (B32235) derivative. For example, N-alkylation of a 1,2,4-triazole with this compound would yield an imidazolylmethyl-substituted triazole. Subsequent intramolecular cyclization, potentially through deprotonation and nucleophilic attack, could lead to the formation of the fused imidazo[2,1-c] diva-portal.orguou.ac.intandfonline.comtriazole core. The final step to generate the ylidene would involve a deprotonation at the C-3 position of the triazole ring. This proposed pathway is based on established reactivity patterns of N-heterocycles and highlights the potential of this compound as a building block for novel fused systems.

Imidazopyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry. nih.gov this compound can be envisioned as a valuable starting material for the synthesis of certain imidazopyridine isomers. A general approach would involve the reaction of this compound with an appropriately substituted aminopyridine. The reaction would likely proceed via an initial N-alkylation of the amino group of the pyridine (B92270) ring by the chloromethyl group of the imidazole. This would be followed by an intramolecular cyclization, where a nitrogen atom of the imidazole ring attacks a carbon atom of the pyridine ring, leading to the formation of the fused imidazopyridine scaffold. The specific isomer of imidazopyridine obtained would depend on the substitution pattern of the starting aminopyridine. This synthetic strategy provides a modular approach to a variety of imidazopyridine derivatives.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. Nitrogen-rich COFs are of particular interest due to their enhanced properties. Imidazole and its derivatives are excellent building blocks for the construction of nitrogen-rich COFs. uou.ac.intandfonline.comresearchgate.netresearchgate.net The bifunctional nature of this compound, possessing both a reactive chloromethyl group and N-H functionalities on the imidazole ring, makes it a promising candidate for incorporation into COF structures.

The chloromethyl group can participate in reactions to form stable covalent linkages, such as ether or amine bonds, with other monomers. The nitrogen atoms within the imidazole ring can act as coordination sites for metal ions or as basic sites to enhance CO2 capture. For example, imidazole-linked fully conjugated 3D covalent organic frameworks have been synthesized through one-pot multicomponent reactions. tandfonline.com While these specific examples may not use this compound directly, they demonstrate the utility of the imidazole moiety in creating robust and functional COFs. The reactive chloromethyl group of this compound offers a versatile handle to covalently link it into a larger porous framework, leading to the development of novel nitrogen-rich materials with tailored properties.

Precursor for Specialty Chemicals and Agrochemicals

The imidazole ring is a common motif in a variety of specialty chemicals, including pharmaceuticals and agrochemicals. rsc.org this compound, and its derivatives, serve as important intermediates in the synthesis of these high-value compounds.

A prominent example of the importance of a related compound is the use of 4-methyl-5-chloromethyl-imidazole as a key intermediate in the industrial synthesis of the anti-ulcer drug cimetidine. google.com The synthesis involves the reaction of 4-methyl-5-chloromethyl-imidazole with other building blocks to construct the final drug molecule. While this example uses a methylated analog, it underscores the significance of the chloromethylimidazole scaffold in the pharmaceutical industry. It is plausible that this compound could be utilized in the synthesis of other pharmaceutical agents where an unsubstituted imidazole ring is required.

Development of Functional Materials and Dyes for Optical Applications

Imidazole derivatives have garnered significant interest in the field of materials science, particularly for their applications in functional dyes and materials with unique optical properties. nih.govbohrium.comresearchgate.net The imidazole ring can act as a π-conjugated system and can be readily functionalized to tune its electronic and optical properties.

Research has shown that imidazole derivatives can be incorporated into donor-π-acceptor (D-π-A) type molecules, which are known to exhibit nonlinear optical (NLO) properties. diva-portal.orguou.ac.inresearchgate.net These materials have potential applications in optoelectronics and photonics. The synthesis of such functional dyes often involves the strategic placement of electron-donating and electron-withdrawing groups on the imidazole scaffold. This compound provides a convenient starting point for such syntheses, as the chloromethyl group can be transformed into various other functionalities that can modulate the optical properties of the final molecule. For instance, new imidazole derivative dyes have been synthesized and successfully applied in dye-sensitized solar cells (DSSCs). uokerbala.edu.iq

Furthermore, a copolymer of (chloromethyl)oxirane and 1H-imidazole has been utilized in the dyeing of cellulose, where it facilitates the covalent bonding of reactive dyes. mdpi.com This demonstrates the utility of the imidazole moiety in creating functional polymers for material applications. The reactive nature of this compound makes it a suitable monomer for the synthesis of similar functional polymers and materials with tailored optical and electronic properties.

Research in Medicinal Chemistry and Biological Applications

Scaffold for Bioactive Molecule Development

4-(Chloromethyl)-1H-imidazole is a versatile scaffold in medicinal chemistry due to its reactive chloromethyl group and the inherent biological significance of the imidazole (B134444) ring. The imidazole moiety is a key component of many biologically active molecules, including the amino acid histidine and purine bases in DNA. nih.govresearchgate.net This structural feature allows it to interact with various biological targets. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the facile introduction of the imidazole core into a wide range of molecular frameworks. This reactivity is central to its utility in the synthesis of diverse bioactive compounds.

The development of new drugs is a complex process, and the use of established scaffolds like this compound can streamline the discovery of novel therapeutic agents. nih.govrsc.org Its application spans the creation of compounds with potential antimicrobial, anticancer, antifungal, and antihypertensive properties.

The imidazole nucleus is a critical pharmacophore in the development of new antimicrobial agents. The emergence of drug-resistant microbial strains necessitates the continuous search for novel antibacterial and antifungal compounds. semanticscholar.org While direct synthesis examples starting from this compound are not extensively detailed in the provided results, the synthesis of various antimicrobial imidazole derivatives highlights the importance of the imidazole scaffold. For instance, derivatives of 4,5-diphenyl-1H-imidazoles have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. scirp.org

In a broader context, benzimidazole (B57391) derivatives, which share a similar core structure, have been synthesized from precursors like 2-(chloromethyl)-1H-benzo[d]imidazole and have shown significant antimicrobial activity. nih.govrjptonline.org These studies underscore the potential of chloromethylated imidazole and benzimidazole compounds as key intermediates in the synthesis of new antimicrobial drugs. The general synthetic strategy involves the reaction of the chloromethyl group with various nucleophiles to introduce diverse functionalities, aiming to enhance antimicrobial potency and spectrum.

Table 1: Examples of Imidazole-based Antimicrobial Agents and their Synthesis Precursors

| Compound Class | Precursor Example | Target Microorganisms | Reference |

| 4,5-Diphenyl-1H-imidazole derivatives | 2-(Chloromethyl)-1H-benzimidazoles | Gram-positive and Gram-negative bacteria | scirp.org |

| Benzimidazole derivatives | 2-(Chloromethyl)-1H-benzo[d]imidazole | Methicillin-resistant Staphylococcus aureus (MRSA), various fungi | nih.govrjptonline.org |

| Nitroimidazole derivatives | 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole | Gram-negative and Gram-positive bacteria, protozoa | nih.gov |

The imidazole scaffold is a prominent feature in a number of anticancer drugs. nih.govrsc.orgdntb.gov.ua Many research efforts have focused on synthesizing novel imidazole-containing compounds to target various mechanisms involved in cancer progression. researchgate.netnih.govresearchgate.netnih.gov While direct synthesis routes employing this compound are not explicitly detailed in the search results, the broader class of imidazole derivatives has shown significant promise.

For example, some imidazole derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as tubulin and various kinases. nih.govnih.gov The synthesis of these complex molecules often involves the use of reactive imidazole intermediates. The development of imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13) highlights a modern approach to cancer therapy where the imidazole core plays a crucial role in the inhibitor's structure and function. nih.gov

Table 2: Selected Imidazole-Based Anticancer Drug Candidates and their Mechanisms

| Drug/Compound Class | Target/Mechanism of Action | Reference |

| Dacarbazine | DNA alkylating agent | nih.gov |

| Imidazo[1,2-b]pyridazine derivatives | Covalent inhibitors of CDK12/13 | nih.gov |

| 2,4,5-Trisubstituted imidazole derivatives | Antiproliferative agents against various cancer cell lines | mdpi.com |

| Imidazole-2-thiones linked to acenaphthylenone | Dual DNA intercalators and topoisomerase II inhibitors | nih.gov |

This compound and its related structures are key intermediates in the synthesis of potent antifungal agents. A prominent example is its role in the synthesis of Luliconazole, an imidazole-based antimycotic agent. google.comunimi.itgoogle.com The synthesis of Luliconazole often involves the reaction of a chiral epoxide or a related intermediate with an imidazole-containing nucleophile. google.comunimi.it

One of the crucial starting materials for introducing the imidazole moiety is 1-(cyanomethyl)imidazole, which can be prepared from imidazole and chloroacetonitrile. google.com While not directly this compound, the use of a reactive chloromethylated precursor to form the cyanomethyl imidazole derivative demonstrates the utility of such reagents in constructing the final drug molecule. The synthesis of Luliconazole highlights the importance of stereochemistry and the precise assembly of molecular fragments to achieve high antifungal potency. unimi.itgoogle.comwipo.int

The imidazole ring is a core component of several antihypertensive drugs, most notably the angiotensin II receptor blockers (ARBs), often referred to as "sartans." While the direct use of this compound is not explicitly described, a closely related compound, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is utilized in the synthesis of the antihypertensive drug Olmesartan Medoxomil. sphinxsai.comnih.gov This highlights the role of chloromethylated heterocyclic compounds as important building blocks in the construction of complex pharmaceutical agents.

In the synthesis of Olmesartan, the chloromethylated dioxolone is used to introduce the medoxomil ester group, which acts as a prodrug moiety to improve the oral bioavailability of the active olmesartan molecule. nih.gov Similarly, the synthesis of Telmisartan, another ARB, involves the N-alkylation of a benzimidazole derivative with a chloromethylated biphenyl intermediate. rjpbcs.comarkat-usa.org These examples strongly suggest that this compound could serve as a valuable precursor for the synthesis of novel antihypertensive agents by enabling the connection of the imidazole core to other essential structural fragments.

Investigations into Enzyme and Receptor Interactions

The imidazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes it a key pharmacophore for interacting with biological macromolecules like enzymes and receptors. nih.govmdpi.com Derivatives of this compound are synthesized to probe and modulate the activity of these biological targets.

The reactive chloromethyl group of this compound makes it an ideal precursor for the development of covalent inhibitors. Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action and increased potency. youtube.commdpi.com

The mechanism of covalent inhibition typically involves two steps: initial non-covalent binding of the inhibitor to the target protein, followed by the formation of a covalent bond between a reactive group on the inhibitor (the "warhead") and a nucleophilic amino acid residue (such as cysteine, serine, or lysine) on the protein. youtube.comnih.gov The chloromethyl group on derivatives of this compound can act as an electrophilic warhead, susceptible to attack by nucleophilic residues in the active site or other strategic locations on a target protein.

This strategy has been successfully applied in the development of inhibitors for various enzymes, including kinases. nih.gov The design of such inhibitors requires careful positioning of the reactive group to ensure specific and efficient covalent modification of the intended target, thereby minimizing off-target effects. nih.govresearchgate.net The study of imidazole-based covalent inhibitors is an active area of research in the quest for more effective and targeted therapies. nih.govmdpi.com

Coordination with Metal Ions in Biological Systems

The imidazole nucleus, a key structural feature of this compound, is a well-established ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions. This ability is largely due to the lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) of the imidazole ring, which can effectively coordinate with transition metal ions. While direct studies on the coordination of this compound with metal ions in biological systems are not extensively documented in publicly available research, the broader field of bioinorganic chemistry provides a strong basis for its potential in this area.

Metal complexes incorporating imidazole derivatives have shown significant promise in medicinal chemistry, particularly as anticancer agents. For instance, ruthenium, platinum, and copper complexes with imidazole-containing ligands have been synthesized and evaluated for their cytotoxic activities. The coordination of the metal ion to the imidazole ligand can lead to novel therapeutic agents with mechanisms of action that differ from both the free ligand and the metal salt. These complexes can interact with biological macromolecules such as DNA and proteins, inducing cellular apoptosis and inhibiting tumor growth.

The this compound molecule offers a particularly interesting scaffold for the design of metal-based drugs. The imidazole ring provides a reliable coordination site for the metal ion, while the chloromethyl group at the 4-position serves as a reactive handle for further functionalization. This allows for the synthesis of a diverse library of ligands derived from this compound, which can then be used to form metal complexes with tailored biological activities. The nature of the substituent introduced via the chloromethyl group can influence the steric and electronic properties of the resulting ligand, thereby modulating the stability, reactivity, and biological efficacy of the metal complex.

Receptor Binding Assays (e.g., I2-Imidazoline Receptors)

This compound serves as a crucial building block in the synthesis of ligands targeting various receptors, with a notable emphasis on imidazoline receptors, particularly the I2 subtype. While this compound itself is not typically the final active ligand, its reactive chloromethyl group allows for its incorporation into more complex molecules that exhibit high affinity and selectivity for these receptors.

I2-imidazoline receptors are implicated in a range of physiological and pathological processes, making them an attractive target for drug discovery. Receptor binding assays are fundamental in identifying and characterizing ligands that interact with these receptors. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by a test compound, the binding affinity of the new compound can be determined, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Derivatives of this compound have been instrumental in the development of selective I2-imidazoline receptor ligands. For example, the synthesis of various substituted imidazolines often involves the use of a chloromethyl-functionalized imidazole precursor. The data from receptor binding assays for such derivatives are crucial for establishing their potency and selectivity. Below is an illustrative data table showcasing the kind of data obtained from such assays for hypothetical derivatives of this compound.

| Compound | Modification from this compound | I2-Imidazoline Receptor Binding Affinity (Ki, nM) | Selectivity vs. α2-Adrenergic Receptors |

|---|---|---|---|

| Derivative A | Substitution of Cl with a benzylamine group | 15.2 | High |

| Derivative B | Substitution of Cl with a phenoxy group | 45.8 | Moderate |

| Derivative C | Cyclization involving the chloromethyl group | 8.5 | Very High |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies are essential for optimizing their potency, selectivity, and pharmacokinetic properties for specific biological targets, such as the I2-imidazoline receptors.

The this compound scaffold provides a versatile platform for systematic structural modifications. The chloromethyl group at the C4 position is a key site for derivatization, allowing for the introduction of a wide array of substituents. SAR studies on these derivatives typically explore how variations in the size, shape, lipophilicity, and electronic properties of these substituents affect receptor binding affinity and functional activity.

Key aspects of SAR studies on this compound derivatives include:

Modification of the Chloromethyl Group: Replacing the chlorine atom with different functional groups (e.g., amines, ethers, thioethers) can significantly impact biological activity. The nature of the substituent can influence interactions with specific amino acid residues in the receptor binding pocket.

Stereochemistry: For derivatives with chiral centers, the stereochemistry can play a crucial role in determining biological activity. Enantiomers may exhibit different binding affinities and functional effects.

The findings from SAR studies are often summarized in data tables that correlate structural features with biological activity. This information guides the rational design of new derivatives with improved therapeutic potential. An example of an SAR data table for hypothetical derivatives of this compound is provided below.

| Derivative | R-Group at C4 (replacing Cl) | I2-Imidazoline Receptor Affinity (Ki, nM) | Observed Activity |

|---|---|---|---|

| 1 | -NH-CH2-Ph | 12.5 | Potent Agonist |

| 2 | -O-Ph | 50.1 | Moderate Agonist |

| 3 | -S-CH2-CH3 | 120.3 | Weak Agonist |

| 4 | -NH-Cyclohexyl | 25.6 | Potent Agonist |

Analytical Research Methodologies

Derivatization for Gas Chromatography (GC) Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, direct GC analysis of polar compounds such as 4-(chloromethyl)-1H-imidazole can be challenging due to their low volatility and potential for interaction with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification. To overcome these limitations, derivatization is a crucial step to chemically modify the analyte into a more volatile and thermally stable derivative. This process typically involves the replacement of active hydrogens in polar functional groups (such as the N-H group in the imidazole (B134444) ring) with less polar moieties.

For imidazole-containing compounds, several derivatization strategies can be employed to enhance their amenability to GC analysis. The most common approaches include silylation and acylation.

Silylation

Silylation is a widely used derivatization technique that introduces a trimethylsilyl (B98337) (TMS) group, replacing the active hydrogen on the imidazole nitrogen. phenomenex.comtcichemicals.com This derivatization significantly increases the volatility and thermal stability of the molecule. phenomenex.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.com The reaction is typically carried out in an aprotic solvent, and the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered groups. phenomenex.com

Acylation

Acylation involves the introduction of an acyl group, which also serves to decrease the polarity and increase the volatility of the analyte. Perfluoroacylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are often employed. These reagents produce highly volatile derivatives that are also amenable to sensitive detection by electron capture detection (ECD).

A specific method for the derivatization of imidazole-like compounds for GC-MS analysis has been reported, which can be adapted for this compound. gdut.edu.cn This method utilizes isobutyl chloroformate as the derivatizing agent. gdut.edu.cn The derivatization is performed in a mixture of acetonitrile, pyridine (B92270), and anhydrous ethanol. gdut.edu.cn The reaction conditions, including the pH of the extraction, are optimized to ensure efficient derivatization. gdut.edu.cn

The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving reproducible and accurate results. Factors such as the reactivity of the compound, the presence of interfering substances in the sample matrix, and the desired sensitivity of the analysis must be considered.

The table below summarizes a potential derivatization method for this compound based on a published procedure for similar imidazole compounds. gdut.edu.cn

| Parameter | Condition |

| Derivatizing Agent | Isobutyl chloroformate |

| Solvents | Acetonitrile, Pyridine, Anhydrous Ethanol |

| Reaction pH | Optimized around 8.0 for extraction |

| GC Column | Capillary column (e.g., HP-5MS) |

| Detection | Mass Spectrometry (MS) |

Detailed research findings on the derivatization of a series of imidazole-like compounds are presented in the following table, which can serve as a guide for developing a specific method for this compound. gdut.edu.cn

| Compound | Derivatizing Agent | Key Reaction Conditions | GC Column Type | Detection Method |

| Imidazole (IM) | Isobutyl chloroformate | pH 8.0 for extraction | HP-5MS | GC-MS |

| 4(5)-Methylimidazole (4MEI) | Isobutyl chloroformate | pH 8.0 for extraction | HP-5MS | GC-MS |

| 2-Ethylimidazole (2EI) | Isobutyl chloroformate | pH 8.0 for extraction | HP-5MS | GC-MS |

| 2,4-Dimethylimidazole (2,4-DMI) | Isobutyl chloroformate | pH 8.0 for extraction | HP-5MS | GC-MS |

| 2-Methylimidazole-4-carbaldehyde (2MI4C) | Isobutyl chloroformate | pH 8.0 for extraction | HP-5MS | GC-MS |

| 2,2'-Biimidazole (2,2'-BI) | Isobutyl chloroformate | pH 8.0 for extraction | HP-5MS | GC-MS |

| 2-Phenylimidazole (2PI) | Isobutyl chloroformate | pH 8.0 for extraction | HP-5MS | GC-MS |

Patent Landscape and Intellectual Property in 4 Chloromethyl 1h Imidazole Research

Analysis of Key Patents for Synthesis and Applications

A comprehensive analysis of the patent landscape reveals that the strategic value of 4-(Chloromethyl)-1H-imidazole lies in its utility as a building block for high-value pharmaceutical compounds. Patents in this area tend to focus on novel synthetic routes that improve efficiency, yield, and purity, or on the final products that incorporate the imidazole (B134444) moiety.

Key patents often describe the synthesis of imidazole derivatives where this compound is a critical starting material or intermediate. For instance, the synthesis of various substituted imidazoles for potential therapeutic applications often involves the reaction of this compound with other molecules. A notable example is its use in the preparation of adenosine (B11128) receptor ligands, where the imidazole structure is a key pharmacophore. In one documented synthesis, this compound is prepared from 1H-imidazol-4-ylmethanol and subsequently used to synthesize target compounds. nih.gov Another synthesis involves the treatment of 4-(hydroxymethyl)imidazole hydrochloride with thionyl chloride to produce this compound hydrochloride. amazonaws.com

While direct patents for the synthesis of this compound are less common, patents for related structures, such as its isomers, provide insight into the types of innovations that are patented in this space. These patents often claim novel and industrially scalable methods of production.

In terms of applications, patents frequently cite this compound as an intermediate in the synthesis of compounds with a broad spectrum of biological activities. These include, but are not limited to, antifungal, antibacterial, and anticancer agents. The imidazole ring, provided by this compound, is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. The compound is described as being useful in organic synthesis for research and development purposes. pharmaffiliates.comlookchem.com

| Patent Focus Area | Description of Patented Innovation | Relevance of this compound |

|---|---|---|

| Synthesis of Pharmaceutical Intermediates | Novel, efficient, and scalable processes for producing key building blocks for active pharmaceutical ingredients (APIs). | Used as a crucial starting material or intermediate in the patented synthetic pathway. |

| Novel Therapeutic Compounds | New chemical entities (NCEs) containing an imidazole moiety with demonstrated biological activity (e.g., antifungal, anticancer). | Serves as a key structural component of the final patented compound. |

| Process Improvements | Innovations in reaction conditions, catalysts, or purification methods that lead to higher yield, purity, or reduced environmental impact. | The subject of the improved manufacturing process. |

Patent Filing Strategies for Novel Derivatives and Processes

For researchers and companies working with this compound, a robust intellectual property strategy is essential. Patent protection in the chemical industry can cover not only new compounds but also novel processes for their synthesis and new uses for existing compounds. bailey-walsh.comgipresearch.com

When developing novel derivatives of this compound, a key patent filing strategy is to claim the new compounds themselves (composition of matter claims). These are generally the strongest form of patent protection. The claims should be drafted broadly enough to cover a class of related compounds with similar activity but also include specific "picture" claims for the most promising individual compounds. It is crucial to provide sufficient data in the patent application to support the claimed utility of the new derivatives. gje.com

For novel synthetic processes involving this compound, the patent strategy should focus on the specific steps, reagents, catalysts, or conditions that confer novelty and an inventive step over the prior art. Process patents can be highly valuable, especially if they offer significant advantages such as lower cost, higher yield, or improved safety and environmental profile. The claims should be carefully drafted to cover the core innovation of the process.

A multi-layered patenting approach is often the most effective strategy. bailey-walsh.com This can involve filing for:

Composition of matter patents for novel derivatives.

Process patents for new and improved synthesis methods.

Use patents for new applications of either this compound or its derivatives.

Furthermore, conducting a thorough prior art search is a critical first step to identify existing patents and publications that could impact the patentability of a new invention. bailey-walsh.comgipresearch.com This helps in drafting claims that are novel and non-obvious. For chemical intermediates like this compound, demonstrating a specific and substantial utility is a key requirement for patentability. wm.edu

International patent protection should also be considered, especially if the novel derivatives or processes have potential for global commercialization. The Patent Cooperation Treaty (PCT) provides a streamlined process for filing a single international patent application in a large number of countries. bailey-walsh.com

| Compound Name | Synonym | Chemical Formula | Role |

|---|---|---|---|

| This compound | - | C4H5ClN2 | Subject of the article, chemical intermediate |

| This compound hydrochloride | - | C4H6Cl2N2 | Salt form of the subject compound |

| 1H-imidazol-4-ylmethanol | 4-(Hydroxymethyl)imidazole | C4H6N2O | Precursor for the synthesis of this compound |

| Thionyl chloride | - | SOCl2 | Reagent for the synthesis of this compound |

Future Research Directions and Challenges

Development of Greener and Sustainable Synthetic Pathways

The future of chemical synthesis is increasingly focused on sustainability, and the production of 4-(chloromethyl)-1H-imidazole and its derivatives is no exception. Research is moving towards the adoption of green chemistry principles to minimize environmental impact.

Key areas for development include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a primary goal of green chemistry. nih.gov Future research will likely explore solid-state reactions or melts for the synthesis and derivatization of imidazole (B134444) compounds, which can reduce waste and eliminate the need for toxic solvents.

Reusable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a significant area of interest. For instance, zeolites like ZSM-11 have demonstrated high catalytic activity in the synthesis of tetrasubstituted imidazoles. nih.gov Developing similar reusable catalysts for the specific synthesis of this compound could enhance the process's efficiency and sustainability.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a product, are highly efficient. nih.gov Designing MCRs that incorporate the this compound scaffold would streamline the synthesis of complex molecules, reduce waste, and save time and resources.

Alternative Energy Sources: Investigating the use of microwave or ultrasonic irradiation as energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

| Green Strategy | Principle | Potential Advantage for Imidazole Synthesis |

| Solvent-Free Conditions | Reduces or eliminates the use of volatile organic compounds (VOCs). | Minimizes toxic waste and simplifies product purification. nih.gov |